1-Bromo-4-(2-bromo-1-butoxyethyl)benzene
Description
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene (CAS: 1343111-88-5) is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms and a butoxyethyl chain. This structure positions it as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and functional group transformations. The compound’s dual bromine atoms enhance its reactivity in halogen exchange and nucleophilic substitution reactions, while the butoxyethyl group introduces steric and electronic effects that influence solubility and regioselectivity .
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
BWTSLVLCZUPQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-butoxyethyl)benzene involves its role as an electrophile in various chemical reactions. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Alkyl/Ether Chains
- 1-Bromo-4-(chloromethyl)benzene : The chloromethyl group enables efficient arylation via Suzuki-Miyaura coupling, with yields up to 96% in one-pot reactions. This contrasts with the target compound’s butoxyethyl chain, which may reduce electrophilicity but improve solubility in polar solvents .
- 1-(2-Bromoethoxy)-4-methylbenzene : A shorter ethoxy chain with a methyl substituent simplifies synthesis but limits steric bulk compared to the butoxyethyl group. This compound is widely used in alkylation reactions .
Heterocyclic and Aromatic Substituents
- 1-Bromo-4-(3-thienyl)benzene: Substitution with a thiophene ring enables regioselective iodination (98% yield) and subsequent Sonogashira coupling, a pathway less accessible to the target compound due to its aliphatic chain .
- 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene: The ethynyl group facilitates cross-coupling (e.g., Sonogashira), while the methoxy group donates electron density, enhancing aromatic electrophilic substitution. This contrasts with the electron-withdrawing bromine in the target compound .
Electron-Withdrawing Groups
- 1-Bromo-4-(trifluoromethoxy)benzene : The trifluoromethoxy group significantly lowers electron density at the benzene ring, favoring nucleophilic aromatic substitution. This compound is critical in pharmaceutical synthesis, with a growing market driven by demand for antimalarial and agrochemical intermediates .
Key Findings :
- Suzuki-Miyaura coupling is a robust method for attaching aryl/heteroaryl groups, though yields vary with substituent steric demand (e.g., 73% for thiophene vs. 59% for chlorophenoxy) .
- Halogenation (e.g., iodination) achieves near-quantitative yields but requires precise control of reaction conditions .
Reactivity in Cross-Coupling Reactions
- Sonogashira Coupling: Thiophene-substituted analogs (e.g., 1-bromo-4-(2-iodo-3-thienyl)benzene) undergo regioselective ethynylation due to differential halogen reactivity (iodine > bromine). The target compound’s bromine atoms may permit sequential functionalization but lack this selectivity .
- Buchwald-Hartwig Amination : Electron-withdrawing groups (e.g., trifluoromethoxy) deactivate the ring, necessitating stronger catalysts. The butoxyethyl chain in the target compound may moderate this effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
